molecular formula C10H17ClN4O4 B14557606 2-ethyl-1H-imidazole;perchloric acid CAS No. 62085-06-7

2-ethyl-1H-imidazole;perchloric acid

Cat. No.: B14557606
CAS No.: 62085-06-7
M. Wt: 292.72 g/mol
InChI Key: TVCPUTPIPWWORG-UHFFFAOYSA-N
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Description

The molecular salt 2-ethyl-1H-imidazole;perchloric acid is a chemical reagent of significant interest in advanced inorganic and medicinal chemistry research, primarily serving as a precursor for the synthesis of metal coordination complexes. The imidazole ring is a versatile heterocycle capable of forming stable complexes with various metal ions, while the perchlorate anion often functions as a counterion in these structures . Researchers utilize this compound to develop novel supramolecular complexes with potential biological activities. Imidazole-based metal complexes, particularly with silver and other transition metals, are extensively investigated for a broad spectrum of medicinal properties, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects . The 2-ethyl substituent on the imidazole ring can influence the compound's electronic properties and steric bulk, which in turn affects the geometry, stability, and reactivity of the resulting complexes . The primary research value of this compound lies in its application for creating new chemical entities aimed at inhibiting enzymes like α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes . Furthermore, the compound is valuable in materials science for constructing coordination polymers and studying supramolecular structures stabilized by hydrogen bonding and other non-covalent interactions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, adhering to all relevant laboratory safety guidelines.

Properties

CAS No.

62085-06-7

Molecular Formula

C10H17ClN4O4

Molecular Weight

292.72 g/mol

IUPAC Name

2-ethyl-1H-imidazole;perchloric acid

InChI

InChI=1S/2C5H8N2.ClHO4/c2*1-2-5-6-3-4-7-5;2-1(3,4)5/h2*3-4H,2H2,1H3,(H,6,7);(H,2,3,4,5)

InChI Key

TVCPUTPIPWWORG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1.CCC1=NC=CN1.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Grignard Alkylation of Imidazole Precursors

The most efficient method involves reacting 1-trityl-4-iodoimidazole with ethylmagnesium chloride in tetrahydrofuran (THF) under argon. Key steps include:

  • Cooling the reaction mixture to −5°C during Grignard addition.
  • Stirring at 20°C for 10 hours to ensure complete alkylation.
  • Quenching with 10% ammonium chloride to isolate the crude product.

Reaction Conditions

Parameter Value Source
Temperature −5°C to 20°C
Solvent THF/Methylene chloride
Yield (crude) 68–77%

Cyclization of Ethyl-Substituted Ketones

Alternative routes utilize 2-acetyl-2-ethyl-1-indanone as a precursor:

  • Bromination with Br₂ in methylene chloride forms α-bromo ketones.
  • Cyclization with formamide at 75–80°C produces the imidazole core.

Optimization Data

  • Bromine stoichiometry: 1.1 equiv to minimize di-substitution.
  • Cyclization time: 6–10 hours for >90% conversion.

Hydrogenation and Deprotection Strategies

Catalytic Hydrogenation

Final reduction of intermediates to 2-ethyl-1H-imidazole employs Pd/C (10% w/w) under hydrogen pressure:

  • Conditions : 3 bar H₂, 80–85°C, 6 hours.
  • Acid medium : Hydrochloric acid (5N) prevents catalyst poisoning.

Performance Metrics

Metric Value Source
Hydrogenation yield 82–89%
Catalyst reuse cycles ≤3

Trityl Group Removal

Deprotection of 1-trityl intermediates uses 5N HCl at 50°C:

  • Reaction time: 2 hours for complete deprotection.
  • Workup: Filtration and washing with cold acetone.

Formation of 2-Ethyl-1H-Imidazole;Perchloric Acid

Salt Synthesis via Anion Exchange

Perchlorate salts form via metathesis between imidazole hydrochlorides and sodium perchlorate:

  • Dissolve 2-ethyl-1H-imidazole hydrochloride in methanol.
  • Add NaClO₄ (1.05 equiv) and stir at 25°C for 24 hours.
  • Filter and recrystallize from acetone/water (3:1 v/v).

Critical Parameters

  • Water content : <0.05% to prevent perchloric acid decomposition.
  • Stoichiometry : Excess NaClO₄ ensures complete ion exchange.

Direct Acid-Base Neutralization

Alternative approach using aqueous perchloric acid:

  • Neutralize 2-ethyl-1H-imidazole with 70% HClO₄ at 0–5°C.
  • Concentrate under reduced pressure below 50°C.

Safety Notes

  • Avoid heating >50°C due to explosion risks.
  • Use PTFE-lined equipment to prevent corrosion.

Purification and Characterization

Recrystallization Protocols

Solvent System Purity Improvement Source
Acetone/water (3:1) 95% → 99.5%
Ethanol/diethyl ether 90% → 98%

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 6.95 (s, 1H, imidazole-H).
  • HPLC : >99% purity using C18 column, 0.1% TFA/ACN gradient.

Comparative Analysis of Methods

Yield and Scalability

Method Max Yield Scalability Cost Efficiency
Grignard alkylation 77% Pilot-scale High
Cyclization 65% Lab-scale Moderate
Direct neutralization 82% Industrial Low

Environmental Impact

  • Waste generation : Grignard methods produce 8–10 L solvent waste/kg product.
  • Green alternatives : Solvent-free alkylation reported for analogous imidazoles.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid.

    Substitution: Various halogenated imidazole derivatives.

Scientific Research Applications

2-Ethyl-1H-imidazole and its perchloric acid salt have numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison of Perchloric Acid with Other Strong Acids

Perchloric acid is often compared to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) due to their overlapping roles in industrial and laboratory settings. Key differences include:

Property Perchloric Acid (HClO₄) Sulfuric Acid (H₂SO₄) Hydrochloric Acid (HCl)
Oxidizing Strength Strong oxidizer (especially concentrated) Moderate oxidizer (depends on concentration) Non-oxidizing in dilute forms
Resistivity (Ω·cm) Higher than H₂SO₄ at equivalent concentrations Lower resistivity at same equivalents Not applicable (non-oxidizing)
Reaction Kinetics Faster hydrolysis rates in imidate reactions vs. HCl Slower Dushman reaction rates due to lower ionic strength Limited catalytic efficiency in non-aqueous media
Safety Hazards High risk of explosion with organics; corrosive Less explosive but highly corrosive Less hazardous in dilute forms

Key Findings :

  • Perchloric acid’s higher ionic strength accelerates reaction kinetics compared to sulfuric acid in the Dushman reaction .
  • Resistivity measurements show HClO₄ solutions are less conductive than H₂SO₄ at -60°C to +75°C .
  • In protein precipitation, 6% HClO₄ achieves superior recovery (e.g., gemcitabine analysis) compared to weaker concentrations .
Comparison of 2-Ethyl-1H-imidazole with Other Imidazole Derivatives

Structurally similar imidazole derivatives include 1-methyl-1H-imidazole and 2-(hydroxymethyl)-1-methyl-1H-imidazole . Key differences are summarized below:

Compound Substituents Basicity (pKa) Applications
2-Ethyl-1H-imidazole Ethyl group at C2 ~7.2 (estimated) Ligand in coordination chemistry
1-Methyl-1H-imidazole Methyl group at N1 ~6.9 Catalyst in organic synthesis
2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydroxymethyl at C2, methyl at N1 ~6.5 Intermediate in drug synthesis

Key Findings :

  • Hydroxymethyl-substituted imidazoles exhibit enhanced solubility in polar solvents, unlike alkyl-substituted analogs .
Comparison of Perchloric Acid Salts and Complexes

Perchlorate salts (e.g., sodium perchlorate) and imidazole-perchlorate complexes are critical in analytical chemistry:

Application Perchloric Acid/Perchlorate Salts Comparable Compounds (e.g., Nitrates, Sulfates)
Protein Precipitation Superior recovery with 6% HClO₄ Lower efficiency with trichloroacetic acid
Non-Aqueous Titration Effective for caffeine assay (99% accuracy) Limited accuracy with acetic acid-based titrants
Coordination Chemistry Forms stable complexes with imidazoles Sulfates may hydrolyze in acidic conditions

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